Defined Binding Mode to PERK Kinase by X-ray Crystallography Versus Uncharacterized Analogs
The target compound has been co-crystallized with the PERK kinase domain (PDB 4G34) at a resolution of 2.70 Å, providing an experimentally determined binding pose within the ATP-binding pocket [1]. In contrast, the closest aromatic analog N-(1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide (CAS 88067-78-1) and the 2-(pyridin-4-yl) analog WAY-640810 lack any publicly available co-crystal structures, meaning their binding modes remain speculative. The availability of a high-resolution experimental binding pose enables structure-based optimization and reduces the risk of investing in an analog that fails to engage the target.
| Evidence Dimension | Co-crystal structure availability |
|---|---|
| Target Compound Data | PDB 4G34, resolution 2.70 Å, R-free 0.258, R-work 0.208 |
| Comparator Or Baseline | CAS 88067-78-1 and WAY-640810: No co-crystal structures reported |
| Quantified Difference | Target compound has experimentally determined binding pose; comparators have none |
| Conditions | X-ray diffraction; PERK (R587-R1092, ΔA660-T867) |
Why This Matters
A co-crystal structure de-risks target engagement and enables rational medicinal chemistry, whereas analogs without structural data require costly trial-and-error optimization.
- [1] RCSB Protein Data Bank. 4G34: Crystal Structure of GSK6924 Bound to PERK (R587-R1092, delete A660-T867) at 2.70 A Resolution. https://www.rcsb.org/structure/4G34 (accessed Apr 2026). View Source
